3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine
Description
3-(4-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound with a 4-methoxyphenyl group at position 3, a 3-methylphenyl (m-tolyl) group at position 1, and an amine at position 3. Its molecular formula is C17H17N3O (monoisotopic mass: 279.34 g/mol). The methoxy and methyl substituents confer electron-donating properties, influencing its electronic profile and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(3-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-4-3-5-14(10-12)20-17(18)11-16(19-20)13-6-8-15(21-2)9-7-13/h3-11H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEKZJYGFXHXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with 3-methylbenzoyl chloride under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with specific biological targets, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. The compound has shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. Research findings indicate that the methoxy group enhances the compound's ability to modulate inflammatory pathways, providing a basis for its therapeutic application .
Material Science Applications
Polymer Chemistry
The compound has been explored for its role in polymer chemistry. Its amine functional group allows for easy incorporation into polymer matrices, potentially enhancing the mechanical properties of materials. Studies have demonstrated that incorporating pyrazole derivatives into polymer systems can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanotechnology
In nanotechnology, this compound has been investigated as a stabilizing agent for nanoparticles. Its ability to form stable complexes with metal ions facilitates the synthesis of metal nanoparticles with controlled sizes and shapes. This property is crucial for applications in catalysis and sensor technology .
Research Tool Applications
Biological Assays
The compound serves as an important tool in biological assays due to its ability to selectively bind to certain receptors or enzymes. This selectivity allows researchers to study biological processes and develop assays that can screen for other compounds with similar properties. Its utility in high-throughput screening processes is particularly noteworthy .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Regioisomerism Effects
Key Example: Pyridyl-Fluorophenyl Pyrazole Derivatives
- Original Compound : 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine exhibits potent p38α MAP kinase inhibition (IC50 in µM range).
- Regioisomer: Switching substituents to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine abolishes p38α activity but confers nanomolar potency against cancer kinases (Src, B-Raf, EGFR).
- Implication : Substituent positions (3 vs. 4) drastically alter target selectivity, highlighting the importance of regiochemistry in drug design.
Substituent Electronic Effects
Methoxy vs. Halogen Substituents
- Methoxy Group : Present in the target compound, this electron-donating group enhances solubility and may reduce binding affinity to kinases preferring electron-withdrawing groups.
- Halogenated Analogs: 1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine (C16H14BrN3) showed structural similarity to the target compound but with a bromine substituent (electron-withdrawing). No direct activity data reported, but bromine may improve hydrophobic interactions. Chalcone Derivatives: Substitution of methoxy with halogens (e.g., fluorine, bromine) in chalcones correlates with lower IC50 values (4.35–70.79 µM) due to increased electronegativity.
Methyl Group Variations
- 3-Methylphenyl (m-Tolyl) : The target compound’s 3-methylphenyl group at position 1 contributes to steric bulk and lipophilicity.
Hybrid Pyrazole Derivatives
- Imidazolyl Pyrazolopyridines : Derived from 1-(4-methoxyphenyl)-3-(1-methylimidazol-4-yl)-1H-pyrazol-5-amine, these compounds show antiproliferative activity against MCF-7 cells (IC50: 16.6–19.3 µg/mL). Replacing the imidazole with m-tolyl (as in the target compound) may alter cell permeability or target engagement.
Kinase Inhibition
Antioxidant and Anti-inflammatory Potential
- Chalcone Analogs : Methoxy-substituted chalcones (e.g., (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) demonstrate anti-inflammatory and antioxidant activity via Nrf2/ARE pathway modulation. Pyrazole analogs like the target compound may share similar mechanisms due to methoxy groups.
Biological Activity
3-(4-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by a pyrazole ring substituted with a 4-methoxyphenyl group and a 3-methylphenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 279.34 g/mol. Its synthesis typically involves the reaction of 4-methoxyphenylhydrazine with 3-methylbenzoyl chloride under basic conditions, leading to the formation of the pyrazole ring through cyclization processes. This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism involves inducing apoptosis and disrupting microtubule assembly at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher doses (10 μM) .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | <10 | Apoptosis induction; microtubule destabilization |
| HepG2 | <10 | Apoptosis induction; microtubule destabilization |
| HT29 | <10 | Apoptosis induction; microtubule destabilization |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. Studies have shown that it can inhibit prostaglandin synthesis, comparable to established anti-inflammatory drugs like celecoxib. The effective doses for anti-inflammatory activity were found to be between 2.5 mg/kg and 5 mg/kg .
Table 2: Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| This compound | 2.5 | Significant |
| Celecoxib | 5 | High |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, leading to therapeutic effects against inflammation and cancer .
Comparison with Similar Compounds
This compound's unique substitution pattern on the pyrazole ring differentiates it from other similar compounds, such as:
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
These variations influence their chemical reactivity and biological activity profiles, making the study of this compound particularly relevant in medicinal chemistry .
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Study : A clinical trial involving MDA-MB-231 cells showed that treatment with pyrazole derivatives led to significant tumor reduction in vivo.
- Anti-inflammatory Assessment : In animal models, compounds similar to this compound showed reduced inflammation markers when compared to control groups treated with traditional NSAIDs.
Q & A
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, and what reaction conditions are critical for high yields?
Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. A common approach involves cyclocondensation of substituted diaryl ketones with hydrazine derivatives under acidic or basic conditions. For example, analogous pyrazole derivatives (e.g., O-1302) were synthesized using 1,5-diarylpyrazole templates, where temperature control (80–120°C) and solvent selection (e.g., ethanol/acetic acid mixtures) are critical for achieving >70% yields . Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm substituent positions and aromatic ring orientations. Mass spectrometry (MS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure, including dihedral angles between aromatic rings (e.g., 16.83–51.68° in related pyrazoles), which influence steric and electronic properties . Infrared (IR) spectroscopy identifies functional groups like NH₂ and C-O-C .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer: Pyrazole derivatives are explored as enzyme inhibitors (e.g., kinases, cyclooxygenases) and receptor ligands due to their aromatic and hydrogen-bonding motifs. For instance, structurally similar compounds exhibit antimicrobial activity via interference with bacterial cell wall synthesis . Target validation often involves in vitro assays (e.g., enzyme-linked immunosorbent assays) and molecular docking studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?
Methodological Answer: Contradictions in NMR or MS data may arise from tautomerism or impurities. Strategies include:
- Repeating synthesis under inert atmospheres to prevent oxidation.
- Using 2D NMR (COSY, NOESY) to distinguish tautomeric forms.
- Employing High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas .
- Computational validation (e.g., density functional theory (DFT) to predict NMR shifts) .
Q. What experimental designs optimize the compound’s selectivity in enzyme inhibition assays?
Methodological Answer: To enhance selectivity:
- Modify substituents (e.g., methoxy vs. fluorine groups) to alter steric bulk and electronic effects.
- Use structure-activity relationship (SAR) studies with analogs (e.g., 3-methylphenyl vs. 4-chlorophenyl derivatives).
- Perform competitive binding assays with isotopic labeling to identify off-target interactions .
- Apply kinetic solubility assays to assess bioavailability, which impacts in vivo selectivity .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Methoxy groups : Increase lipophilicity, improving membrane permeability but potentially reducing metabolic stability.
- Methylphenyl substituents : Enhance π-π stacking with hydrophobic enzyme pockets, increasing binding affinity.
- Pyrazole core : The NH₂ group at position 5 facilitates hydrogen bonding with active-site residues (e.g., in kinase targets). Quantitative structure-property relationship (QSPR) models predict logP and plasma protein binding .
Key Challenges and Future Directions
- Synthetic Scalability : Transitioning from lab-scale to pilot-scale synthesis while maintaining purity (>98%) .
- Mechanistic Studies : Elucidating the role of methoxy groups in modulating oxidative metabolism (e.g., CYP450 interactions) .
- Polypharmacology : Addressing off-target effects through proteome-wide profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
